molecular formula C11H10ClNO B13040226 2-Chloro-4-isobutyrylbenzonitrile

2-Chloro-4-isobutyrylbenzonitrile

Cat. No.: B13040226
M. Wt: 207.65 g/mol
InChI Key: LVBFLOIRJJNXRW-UHFFFAOYSA-N
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Description

2-Chloro-4-isobutyrylbenzonitrile is an organic compound with the molecular formula C11H10ClNO. It is a crystalline solid with a molecular weight of 207.66 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 2-Chloro-4-isobutyrylbenzonitrile typically involves large-scale ammoxidation processes, utilizing optimized catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzonitriles.

Scientific Research Applications

2-Chloro-4-isobutyrylbenzonitrile is used in a variety of scientific research fields:

Mechanism of Action

The mechanism by which 2-Chloro-4-isobutyrylbenzonitrile exerts its effects involves its interaction with specific molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new compounds. The pathways involved often include the formation of intermediates that can further react to yield the final products.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-chloro-4-(2-methylpropanoyl)benzonitrile

InChI

InChI=1S/C11H10ClNO/c1-7(2)11(14)8-3-4-9(6-13)10(12)5-8/h3-5,7H,1-2H3

InChI Key

LVBFLOIRJJNXRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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